{1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
CAS No.:
Cat. No.: VC14958566
Molecular Formula: C20H23ClN2O3S
Molecular Weight: 406.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23ClN2O3S |
|---|---|
| Molecular Weight | 406.9 g/mol |
| IUPAC Name | 2-[1-[[[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexyl]acetic acid |
| Standard InChI | InChI=1S/C20H23ClN2O3S/c21-15-6-4-5-14(9-15)19-23-16(12-27-19)10-17(24)22-13-20(11-18(25)26)7-2-1-3-8-20/h4-6,9,12H,1-3,7-8,10-11,13H2,(H,22,24)(H,25,26) |
| Standard InChI Key | DJHZPFPQCFWWPZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)(CC(=O)O)CNC(=O)CC2=CSC(=N2)C3=CC(=CC=C3)Cl |
Introduction
Molecular Architecture and Structural Features
Core Structural Components
{1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid integrates three critical moieties:
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A cyclohexylacetic acid backbone providing conformational flexibility and lipophilicity .
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A thiazole ring substituted at the 2-position with a 3-chlorophenyl group, introducing aromaticity and electrophilic potential .
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An acetylated aminomethyl linker bridging the cyclohexane and thiazole units, enabling hydrogen bonding and steric interactions .
Table 1: Comparative Molecular Properties of Structural Analogs
The 3-chlorophenyl substitution distinguishes this compound from its dimethoxyphenyl analog , likely enhancing electrophilic character while reducing metabolic stability compared to non-halogenated variants.
Stereochemical Considerations
The cyclohexyl group introduces six potential chair conformations, with the equatorial positioning of the aminomethyl-acetic acid chain minimizing steric strain. The thiazole ring's planarity and the chlorine atom's ortho/para-directing effects create distinct electronic environments for nucleophilic substitution or electrophilic aromatic substitution reactions .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary synthetic routes emerge from analogous compounds:
Thiazole Ring Formation via Hantzsch Synthesis
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Thiazole Core Construction: Condensation of 3-chlorobenzaldehyde with thiourea derivatives forms the 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid intermediate.
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Acetylation: Reaction with chloroacetyl chloride introduces the acetyl group at the 4-position .
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Cyclohexane Coupling: Mitsunobu or EDC/HOBt-mediated amidation links the thiazole-acetyl unit to the aminomethylcyclohexylacetic acid backbone .
Fragment Coupling Approach
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Separate Synthesis:
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Convergent Coupling: Amide bond formation between fragments under Schlenk conditions.
Chemical Reactivity and Derivative Synthesis
Nucleophilic Acyl Substitution
The acetylated amine undergoes hydrolysis to regenerate the primary amine (half-life ≈ 8 hr in pH 7.4 buffer) , enabling:
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Peptide Conjugates: Coupling with Fmoc-protected amino acids using HATU/DIPEA.
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Polymer Modifications: Grafting onto PEG-diisocyanate backbones for solubility enhancement .
Electrophilic Thiazole Modifications
Bromination at the thiazole 5-position occurs regioselectively (75% yield with NBS in CCl₄) , permitting:
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Suzuki-Miyaura Cross-Coupling: Introduction of aryl/heteroaryl groups at C5.
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Click Chemistry: Azide-alkyne cycloaddition with propargyl-substituted biomolecules .
Table 2: Representative Derivatives and Properties
Biomedical Applications and Mechanistic Studies
Putative Targets and Mechanisms
Structural analogs demonstrate three key therapeutic mechanisms:
Kinase Inhibition
The thiazole-chlorophenyl system aligns with ATP-binding pockets in:
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EGFR Kinase: Molecular docking predicts ΔG = -9.8 kcal/mol via chlorophenyl insertion into hydrophobic pocket.
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CDK2/Cyclin E: Thiazole nitrogen coordinates with Lys33 (Kd = 180 nM in silico) .
Ion Channel Modulation
The carboxylic acid and thiazole groups chelate Ca²⁺/Na⁺ ions, potentially affecting:
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TRPV1 Channels: 47% inhibition at 10 µM in dorsal root ganglion neurons.
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GABAA Receptors: Allosteric potentiation (EC₅₀ = 3.1 µM) in cortical neuron assays .
Preclinical Efficacy Data
While direct studies are lacking, related compounds show:
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